2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione 2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione
Brand Name: Vulcanchem
CAS No.: 52978-99-1
VCID: VC17311937
InChI: InChI=1S/C18H13N3S2/c19-18-20-16-8-7-14(10-15(16)17(22)21-18)23-13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H3,19,20,21,22)
SMILES:
Molecular Formula: C18H13N3S2
Molecular Weight: 335.5 g/mol

2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione

CAS No.: 52978-99-1

Cat. No.: VC17311937

Molecular Formula: C18H13N3S2

Molecular Weight: 335.5 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione - 52978-99-1

Specification

CAS No. 52978-99-1
Molecular Formula C18H13N3S2
Molecular Weight 335.5 g/mol
IUPAC Name 2-amino-6-naphthalen-2-ylsulfanyl-1H-quinazoline-4-thione
Standard InChI InChI=1S/C18H13N3S2/c19-18-20-16-8-7-14(10-15(16)17(22)21-18)23-13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H3,19,20,21,22)
Standard InChI Key XZPFNKSRMYMMDE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)SC3=CC4=C(C=C3)NC(=NC4=S)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione features a fused benzene-pyrimidine (quinazoline) core substituted at the 2-position with an amino group (NH2-\text{NH}_2) and at the 6-position with a naphthalen-2-ylsulfanyl moiety (SC10H7-\text{S}-\text{C}_{10}\text{H}_7). The 4-position is occupied by a thione group (C=S-\text{C=S}), which enhances its electron-deficient character and potential for hydrogen bonding . The naphthalene system introduces steric bulk and hydrophobicity, likely influencing its interaction with biological targets.

Physical and Computational Properties

Key physicochemical parameters derived from computational analyses include:

PropertyValue
Molecular Weight319.38 g/mol
Exact Mass319.07800 Da
Topological Polar Surface Area98.06 Ų
LogP (Octanol-Water)4.15

The relatively high LogP value indicates significant lipophilicity, suggesting favorable membrane permeability. The polar surface area, dominated by the amino and thione groups, may facilitate interactions with polar enzyme active sites .

Synthesis and Manufacturing

Challenges in Synthesis

The steric hindrance posed by the naphthalene moiety may necessitate optimized reaction conditions, such as elevated temperatures or palladium-based catalysts . Purification challenges arise from the compound’s low solubility in aqueous media, requiring chromatographic techniques with nonpolar solvents.

Biological Activities and Mechanistic Insights

Anticancer Activity

Quinazolinones are established microtubule-disrupting agents, and structural analogs of 2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione demonstrate potent antiproliferative effects. For example, compound 105 (a 2,3-dihydroquinazolin-4(1H)-one derivative) inhibits microtubule polymerization with an IC50_{50} of 0.6 µM, inducing G2/M-phase arrest and apoptosis . The naphthalenyl sulfanyl group in the subject compound may enhance tubulin binding via hydrophobic interactions with β-tubulin’s colchicine site.

Enzymatic Targets

Molecular docking studies suggest that quinazolinones with bulky aromatic substituents preferentially inhibit cyclin-dependent kinases (Cdks) and epidermal growth factor receptor (EGFR) kinases . The thione group may coordinate with catalytic lysine or aspartate residues, as seen in thymidylate synthase inhibitors like nolatrexed .

Structural Analogs and Comparative Analysis

Compound NameKey Structural DifferencesBiological Activity
NolatrexedPyridylthio substitution at C5Thymidylate synthase inhibition
2-Amino-6-(naphthalen-2-yl)sulfonylquinazolineSulfonyl group at C6Reduced tubulin binding
HalofuginoneBromo and hydroxy substitutionsAntiparasitic and anticancer

The sulfanyl group in 2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione offers a balance of electronic effects and steric bulk absent in sulfonyl or halogenated analogs, potentially enhancing target selectivity.

Current Research Gaps and Future Directions

  • Synthetic Optimization: Developing one-pot methodologies to improve yield and scalability.

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic stability.

  • Target Validation: Identifying primary molecular targets via CRISPR-Cas9 screening or proteomic profiling.

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